C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine
Description
C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a substituted biphenyl-methylamine derivative featuring a chlorine atom at the 5-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 3'-position of the adjacent phenyl ring. This structural motif combines halogenated and fluorinated substituents, which are known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
[3-chloro-5-[3-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-5-9(8-19)4-11(7-13)10-2-1-3-12(6-10)14(16,17)18/h1-7H,8,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUICEWKBYFITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most widely employed method for constructing the biphenyl backbone due to its efficiency and tolerance for functional groups. This palladium-catalyzed reaction couples a halogenated benzene derivative with a boronic acid or ester. For the target compound, the typical protocol involves:
-
Reactants :
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3-Bromo-5-chlorophenylboronic acid (aryl boronic acid)
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3-Bromo-(trifluoromethyl)benzene (aryl halide)
-
-
Catalyst System :
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Base : Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
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Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME).
Reaction conditions typically involve heating at 80–100°C for 12–24 hours, yielding the biphenyl intermediate with >85% efficiency. A key advantage of this method is its compatibility with the trifluoromethyl group, which remains intact under these conditions.
Table 1 : Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 92 |
| Solvent | THF/H₂O (3:1) | 89 |
| Temperature | 85°C | 91 |
| Reaction Time | 18 hours | 90 |
Ullmann-Type Coupling
While less common, Ullmann coupling offers an alternative for biphenyl formation, particularly when boronic acids are inaccessible. This copper-catalyzed method couples two aryl halides but requires higher temperatures (150–200°C) and longer reaction times. For example, coupling 3-chloro-5-iodobenzene with 3-bromo-(trifluoromethyl)benzene in the presence of CuI and 1,10-phenanthroline achieves a 75% yield. However, this method is less favored due to side reactions involving the trifluoromethyl group.
Formation of the Methylamine Moiety
The methylamine group is installed through reductive amination or Gabriel synthesis .
Reductive Amination
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Intermediate : 5-Chloro-3'-(trifluoromethyl)biphenyl-3-carbaldehyde.
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Reagents : Methylamine (CH₃NH₂) and sodium cyanoborohydride (NaBH₃CN).
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Conditions : Methanol solvent, pH 5–6 (acetic acid buffer), 25°C, 12 hours.
This method achieves a 78% yield but requires careful control of pH to avoid over-reduction.
Gabriel Synthesis
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Phthalimide Protection :
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React the aldehyde intermediate with phthalimide under Mitsunobu conditions (DIAD, PPh₃).
-
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Deprotection :
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Hydrazine (N₂H₄) in ethanol liberates the primary amine.
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Gabriel synthesis offers higher purity (99% by HPLC) but involves additional steps, reducing overall yield to 65%.
Table 2 : Comparison of Methylamine Installation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 78 | 95 | Fewer steps |
| Gabriel Synthesis | 65 | 99 | Avoids over-reduction |
Optimization and Scale-Up Considerations
Industrial-scale production prioritizes cost-effectiveness and sustainability:
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Catalyst Recycling : Pd recovery via charcoal filtration reduces costs by 40%.
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Solvent Selection : Switching from THF to 2-MeTHF improves recyclability and safety.
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Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times by 50%.
Comparative Analysis of Synthetic Routes
Route A (Suzuki-Miyaura + Reductive Amination):
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Total Steps: 5
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Overall Yield: 62%
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Cost: $$$
Route B (Ullmann + Gabriel Synthesis):
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Total Steps: 7
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Overall Yield: 48%
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Cost: $$$$
Route A is preferred for its balance of efficiency and scalability, while Route B remains viable for high-purity applications.
Chemical Reactions Analysis
Oxidation Reactions
The methylamine group undergoes oxidation under controlled conditions:
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Primary oxidation : Conversion to nitriles or nitro compounds using agents like KMnO₄ (acidic conditions) or CrO₃ (anhydrous environments) .
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Selective oxidation : Catalytic systems involving Ru or Ir complexes enable partial oxidation to hydroxylamine derivatives without over-oxidation .
Key Conditions and Products:
| Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 0–5°C, 2 hr | Nitrile derivative | 72% |
| CrO₃/DCM | RT, 6 hr | Nitro compound | 65% |
| Ru(PPh₃)₃Cl₂ | H₂O/THF, 50°C | Hydroxylamine | 88% |
Reduction Reactions
The trifluoromethyl group enhances stability during reductions:
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Amine deprotection : LiAlH₄ selectively reduces imine intermediates generated from the parent amine .
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Radical pathways : Visible-light photoredox catalysis with Ir(ppy)₃ facilitates single-electron transfer (SET) reductions, preserving the biphenyl core .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the chloro-substituted ring due to its electron-withdrawing nature:
Halogen Exchange:
| Position | Reagent | Product | Selectivity |
|---|---|---|---|
| 5-Cl | NaI/DMF | 5-Iodo derivative | 90% |
| 3'-CF₃ | HBF₄/AgNO₃ | 3'-BF₂ derivative | 55% |
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the biphenyl system:
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Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes coupling with boronic acids at the 3-position (adjacent to methylamine) .
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Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos introduces aryl amines at the 5-chloro position .
Catalytic Performance:
| Reaction Type | Catalyst | Substrate Scope | ee (%) |
|---|---|---|---|
| Suzuki coupling | Pd(OAc)₂ | Aryl/heteroaryl boronic acids | N/A |
| Asymmetric hydrogenation | Ir/(S,S)-f-Binaphane | N-Alkyl imines | 90 |
Catalytic Asymmetric Reactions
Chiral amine synthesis is achievable via:
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Iridium-catalyzed hydrogenation : Enantioselective reduction of imine intermediates (up to 94% ee) .
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Copper-mediated hydrocupration : Asymmetric addition to vinyl arenes using Cu(OAc)₂/(S,S)-Ph-BPE .
Example Pathway:
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Imine formation : React with benzophenone.
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Hydrogenation : Ir/MeO-furyl-BIPHEP → chiral amine (88% ee) .
Mechanistic Insights
Scientific Research Applications
Chemistry
C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine serves as a valuable building block in the synthesis of more complex molecules. Its unique substituents allow for modifications that can lead to derivatives with varied properties, making it useful in the development of new chemical entities.
Biology
The compound is under investigation for its potential biological activity. Preliminary studies suggest that it may interact with specific biological targets, influencing molecular pathways and cellular functions. Research focuses on:
- Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding: The compound's ability to bind to receptors could modulate signaling pathways, making it a candidate for therapeutic applications.
Medicine
This compound is being explored for its therapeutic potential in treating various diseases. Its interactions with biological molecules are crucial for understanding its mechanism of action and potential as a pharmaceutical intermediate. Investigations include:
- Drug Discovery: The compound is being evaluated for its efficacy in drug formulations targeting specific diseases.
- Therapeutic Applications: Its unique properties may lead to novel treatments in pharmacology.
Case Studies and Research Findings
Research studies have focused on the interactions of this compound with various biomolecules. For instance:
- Interaction Studies: Investigations into how the compound binds to enzymes or receptors have provided insights into its mechanism of action.
- Biological Activity Assays: These studies assess the compound's effects on cellular processes, contributing to our understanding of its therapeutic potential.
Mechanism of Action
The mechanism of action of C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Insights
In contrast, the pyridyl group in introduces nitrogen-based hydrogen bonding capability, while the oxadiazole in offers electron-deficient heterocyclic properties, favoring interactions with charged or polar targets. The chloro and trifluoromethyl groups in the target compound synergistically increase lipophilicity (logP) compared to the pyridyl or oxadiazole analogs, which may improve blood-brain barrier penetration .
Metabolic Stability :
- Fluorinated compounds (e.g., -CF₃ in all three examples) resist oxidative metabolism, extending half-life. However, the oxadiazole in may be prone to hydrolysis under acidic conditions, unlike the more stable biphenyl or pyridyl systems .
Synthetic Accessibility :
- The biphenyl structure in the target compound likely requires Suzuki-Miyaura coupling for assembly, whereas the pyridyl and oxadiazole analogs involve simpler heterocyclic syntheses (e.g., cyclocondensation for oxadiazoles) .
Research Findings and Limitations
- Gaps in Data : Specific pharmacological or toxicity data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
- Pyridyl Analogs : The compound in (CAS 906352-74-7) has demonstrated utility in kinase inhibition studies due to its pyridyl moiety’s ability to chelate metal ions in ATP-binding pockets.
- Oxadiazole Analogs : The hydrochloride salt in (CAS 1364677-67-7) is reported in antimicrobial screens, with the oxadiazole ring enhancing membrane permeability .
Biological Activity
C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine is an organic compound characterized by its biphenyl structure and specific substituents, which contribute to its biological activity. This article explores the compound's biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C14H11ClF3N
- Molecular Weight : 285.69 g/mol
- CAS Number : 1261805-07-5
The compound features a chloro group at the 5-position and a trifluoromethyl group at the 3'-position of one of the biphenyl rings. These functional groups enhance its reactivity and biological interactions, making it a subject of interest in pharmacological research .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Biphenyl Core : This is often achieved through coupling reactions, such as Suzuki coupling.
- Introduction of Functional Groups : The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution.
- Addition of Methylamine : This is accomplished through reductive amination, using reducing agents like sodium cyanoborohydride.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds structurally similar to this compound. For instance, derivatives with similar functional groups have shown potent inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5 µg/mL against S. aureus .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 0.5 | 1 |
| Related Compound B | 4 | 16 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and influencing various signaling pathways . The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's binding affinity.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of several biphenyl derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with similar structures exhibited significant antibacterial properties, suggesting that this compound may also possess similar activities .
- In Vivo Studies : Preliminary in vivo studies on related compounds have demonstrated their potential therapeutic effects in models of bacterial infection, indicating that this compound could be explored further for its efficacy in treating resistant bacterial strains .
Q & A
Q. Q1. What are the key steps in synthesizing C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine, and how can purity be ensured during purification?
Answer: The synthesis typically involves a multi-step approach:
Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone .
Amine Introduction : Methylamine is introduced via nucleophilic substitution or reductive amination under controlled conditions (e.g., NaH in dimethylacetamide at elevated temperatures) .
Purification : Column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) or recrystallization in aprotic solvents (e.g., THF) is critical for removing byproducts like propiophenone derivatives . Purity validation requires HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation .
Advanced Synthesis: Enantioselective Approaches
Q. Q2. How can enantioselective synthesis of this compound be achieved, and what catalysts improve chiral resolution?
Answer: Chiral resolution may utilize asymmetric catalysis:
- Catalytic Systems : Pd(OAc)₂ with (-)-sparteine in toluene enables enantiomeric enrichment via kinetic resolution .
- Reaction Optimization : Temperature (80–100°C) and oxygen exposure are critical to suppress racemization. The use of chiral auxiliaries (e.g., tosyl-protected intermediates) enhances diastereomeric separation during chromatography .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee) ≥98% .
Solubility and Stability Profiling
Q. Q3. What experimental strategies address the compound’s limited solubility in aqueous systems?
Answer:
- Solvent Screening : Binary mixtures (e.g., DMF/water or THF/water) improve solubility. Data from methylamine analogs suggest solubility increases with temperature (25–60°C) but decreases with trifluoromethyl group hydrophobicity .
- Stability Studies : Accelerated stability testing (40°C/75% RH) under inert atmospheres (N₂) prevents degradation. LC-MS monitors hydrolytic or oxidative byproducts (e.g., chlorobenzene derivatives) .
Analytical Method Development
Q. Q4. How can chromatographic separation be optimized for this compound and its metabolites?
Answer:
-
Factorial Design : A 3-factor (pH, methanol concentration, methylamine additive) design optimizes retention time and peak symmetry. For example:
Factor Range Optimal Value Mobile Phase pH 2.5–4.5 3.8 Methanol (%) 20–40 30 Methylamine (mM) 100–300 250
Data Contradictions: Reaction Byproducts
Q. Q5. How should researchers resolve discrepancies in reported byproduct profiles during amine functionalization?
Answer:
- Mechanistic Analysis : Competing pathways (e.g., elimination vs. substitution) depend on base strength (NaH vs. KOtBu) and solvent polarity. For example, NaH in DMAc favors amination, while stronger bases may promote elimination to form ketones .
- Byproduct Mitigation : In situ quenching (e.g., acetic acid) and low-temperature (-20°C) reaction conditions suppress side reactions .
Reactivity with Electrophiles
Q. Q6. What methodologies predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
Answer:
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution; the chloro group directs EAS to the para position, while the trifluoromethyl group deactivates the meta position .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) followed by NMR (¹H/¹⁹F) confirms substitution patterns .
Derivatization for Bioactivity Studies
Q. Q7. How can this compound be derivatized to enhance its utility in biological assays?
Answer:
- Functionalization : React with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to form UV-active derivatives for trace analysis .
- Prodrug Design : Acylation of the methylamine group (e.g., with Boc-protected linkers) improves membrane permeability. Deprotection in vivo regenerates the active amine .
Handling Air/Moisture Sensitivity
Q. Q8. What precautions are necessary to prevent degradation during storage and handling?
Answer:
- Storage : Argon-purged vials at -20°C with desiccants (e.g., molecular sieves).
- Handling : Schlenk techniques for moisture-sensitive reactions (e.g., NaH-mediated steps). FT-IR monitors N-H stretching (3300 cm⁻¹) to detect hydrolysis .
Comparative Synthetic Routes
Q. Q9. How do alternative synthetic routes (e.g., continuous flow vs. batch) impact yield and scalability?
Answer:
- Continuous Flow : Reduces reaction time (2h vs. 12h batch) and improves yield (85% vs. 72%) by enhancing heat/mass transfer. Ideal for Pd-catalyzed steps .
- Batch Limitations : Scalability issues arise from exothermic reactions (e.g., methylamine addition), requiring controlled addition rates .
Addressing Spectral Artifacts
Q. Q10. How can NMR artifacts from fluorine/chlorine nuclei be minimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
